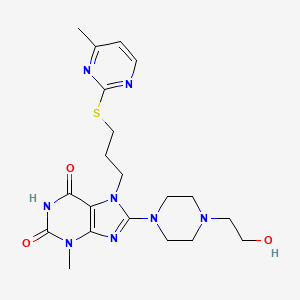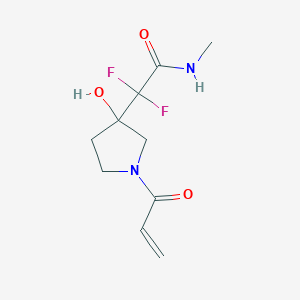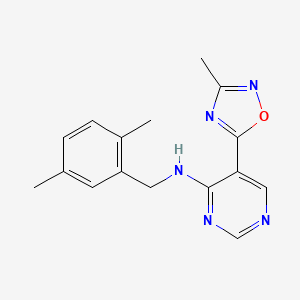![molecular formula C21H26N4O3S B2690289 N-cyclohexyl-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide CAS No. 1251679-73-8](/img/structure/B2690289.png)
N-cyclohexyl-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-cyclohexyl-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide” is a complex organic compound. It contains a cyclohexyl group, a p-tolyl group (a toluene derivative), and a 3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl group . The exact properties and applications of this compound would depend on its specific structure and the context in which it is used.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The cyclohexyl group would introduce a cyclic structure, the p-tolyl group would provide aromaticity, and the 3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl group would add additional heterocyclic rings .Chemical Reactions Analysis
The types of chemical reactions this compound could undergo would depend on its exact structure and the conditions under which it is used. Potential reactions could involve the functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These could include its solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Synthesis and Chemical Properties
Insecticidal Applications : A study by Fadda et al. (2017) involved the synthesis of various heterocycles, including thiadiazole derivatives, which demonstrated insecticidal properties against the cotton leafworm, Spodoptera littoralis. This highlights the compound's potential in agricultural pest control applications (Fadda et al., 2017).
Antimicrobial Activity : Research by Ali et al. (2010) demonstrated that derivatives of N-cyclohexyl-2-cyanoacetamide, a related compound, exhibited antimicrobial activity against various bacteria and fungi. This suggests potential applications in developing new antimicrobial agents (Ali et al., 2010).
Anticancer Potential : Gomha et al. (2017) synthesized novel thiadiazoles bearing a pyrido[2,3-d]pyrimidinone moiety, showing significant antitumor activity against the MCF-7 breast cancer cell line. This research points to the compound's potential in cancer treatment (Gomha et al., 2017).
Biological Applications
Antioxidant and Antitumor Evaluation : A study by Hamama et al. (2013) involved the synthesis of N-substituted-2-amino-1,3,4-thiadiazoles, which showed promising antioxidant and cytotoxicity activities, suggesting potential in pharmaceutical research (Hamama et al., 2013).
Src Kinase Inhibitory and Anticancer Activities : Fallah-Tafti et al. (2011) synthesized N-benzyl substituted acetamide derivatives containing thiazole, which exhibited Src kinase inhibitory and anticancer activities. This indicates the compound's potential in targeted cancer therapy (Fallah-Tafti et al., 2011).
Synthesis of Pyrido[2,1-b][1,3,5]thiadiazine : Dotsenko et al. (2014) described the synthesis of a large library of pyrido[2,1-b][1,3,5]thiadiazines, indicating the versatility of such compounds in creating diverse molecular libraries for potential pharmaceutical applications (Dotsenko et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-cyclohexyl-2-[4-(4-methylphenyl)-1,1-dioxo-3H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3S/c1-16-9-11-18(12-10-16)25-15-24(14-20(26)23-17-6-3-2-4-7-17)29(27,28)19-8-5-13-22-21(19)25/h5,8-13,17H,2-4,6-7,14-15H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYZZUSFVNADGKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CN(S(=O)(=O)C3=C2N=CC=C3)CC(=O)NC4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanylpropanoate](/img/structure/B2690210.png)



![2-Butyl-6-cyclopentyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2690215.png)
![3-ethyl-5-(4-(furan-2-carbonyl)piperazin-1-yl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2690216.png)
![N-(4-bromophenyl)-4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2690217.png)
![2-[methyl(prop-2-yn-1-yl)amino]-N-(2-methylcyclohexyl)acetamide](/img/structure/B2690220.png)


![4-[4-(Difluoromethyl)-3-methylpyrazol-1-yl]benzoic acid](/img/structure/B2690224.png)

![tert-butyl N-[(1R,2R,3S,5R)-6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,2'-oxirane]-3-yl]carbamate](/img/structure/B2690229.png)